3-Phenylpyridazin

Übersicht

Beschreibung

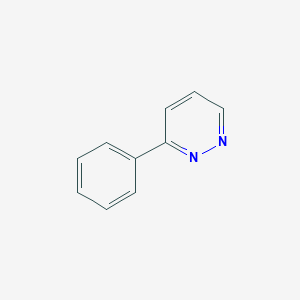

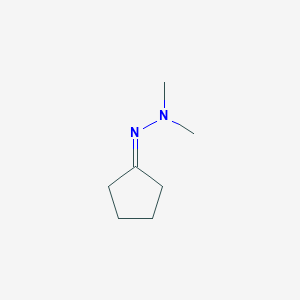

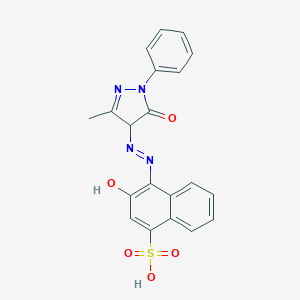

3-Phenylpyridazine is a chemical compound that is part of the pyridazine class, which is characterized by a six-membered aromatic ring with two adjacent nitrogen atoms. The presence of the phenyl group at the 3-position of the pyridazine ring influences the chemical and physical properties of the molecule, as well as its potential applications in various fields such as medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of 3-phenylpyridazine derivatives can be achieved through various methods. For instance, the phosphine-catalyzed [3 + 3]-domino cycloaddition reaction of ynones and azomethine imines provides an efficient method to obtain functionalized hydropyridazine derivatives with good yields and high stereoselectivities . Additionally, the synthesis of N-substituted 5–chloro-6-phenylpyridazin-3(2H)-one derivatives has been reported, which demonstrates the versatility of the pyridazine scaffold in generating compounds with potential insecticidal activity .

Molecular Structure Analysis

The molecular structure and vibrational spectra of pyridazine derivatives, such as 3,6-dichloro-4-methylpyridazine and 3,6-dichloropyridazine-4-carboxylic acid, have been studied using density functional theory (DFT) and spectroscopic techniques like FT-IR and FT-Raman . These studies provide insights into the electronic properties and non-linear optical behavior of the molecules, which are important for understanding their reactivity and potential applications.

Chemical Reactions Analysis

Pyridazine derivatives undergo various chemical reactions that can be utilized to synthesize a wide range of compounds. For example, the reaction of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one with aromatic aldehydes leads to Schiff bases, which can be further reduced to form 3-(arylmethyl)-6-methyl-4-phenylpyridin-2(1H)-ones . Oxidation and photochemical reactions of 3-phenyl-2H-1,4-benzoxazines have also been studied, revealing the formation of intermediate oxaziridines and stable nitroxide radicals .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-phenylpyridazine derivatives are influenced by their molecular structure. The presence of substituents on the pyridazine ring can significantly affect properties such as solubility, melting point, and reactivity. For instance, the introduction of chloro and methyl groups in the pyridazine ring, as seen in 3-chloro-4-methylpyridazine, can alter the compound's behavior as an intermediate in the synthesis of pesticides and antiviral drugs . The study of these properties is essential for the development of new compounds with desired characteristics for specific applications.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie

3-Phenylpyridazin hat potenzielle Anwendungen in der medizinischen Chemie . Pyridazin-Derivate haben sich aufgrund ihrer potenziellen Anwendungen in der medizinischen Chemie als privilegierte Strukturen in der heterocyclischen Chemie herauskristallisiert . Sie haben eine breite Palette pharmakologischer Aktivitäten gezeigt, wie z. B. antimikrobiell, Antidepressivum, Antihypertensivum, Antikrebsmittel, Antithrombozytenmittel und Antiulkusmittel .

Optoelektronik

This compound wird auch in der Optoelektronik verwendet . Der Überblick konzentrierte sich auf die jüngsten Fortschritte bei [3 + n]-Cycloadditionsreaktionen in der Pyridazin-Reihe sowie deren optoelektronische Anwendungen in den letzten zehn Jahren .

Fluoreszierende Materialien und Sensoren

Anwendungen in der Optoelektronik, insbesondere als fluoreszierende Materialien und Sensoren, werden ebenfalls behandelt . Dies macht this compound zu einer wertvollen Verbindung bei der Entwicklung neuer Materialien für optoelektronische Geräte.

Cycloadditionsreaktionen

This compound wird in [3 + n]-Cycloadditionsreaktionen verwendet . Diese Reaktionen stellen eines der wichtigsten und effizientesten Werkzeuge bei der Synthese von Heterocyclen dar .

Herbizide Anwendungen

Wirkmechanismus

Target of Action

3-Phenylpyridazine has been identified as an important structural element in ligands that bind to the bromodomains (BRDs) of SWI/SNF-related matrix-associated actin-dependent regulator of chromatin A2 (SMARCA2, BRM) and SMARCA4 (BRG1) and the fifth bromodomain of (polybromo-1) bromodomain 5 (PBRM1(5)) . These targets play a crucial role in the regulation of gene expression, and their dysregulation can lead to various diseases, including cancer.

Mode of Action

It is known that pyridazinone derivatives, which include 3-phenylpyridazine, have the capacity to inhibit calcium ion influx . This inhibition is crucial for the activation of various cellular processes, including platelet aggregation .

Biochemical Pathways

3-Phenylpyridazine likely affects multiple biochemical pathways due to its broad spectrum of activity. For instance, by inhibiting calcium ion influx, it can impact the signaling pathways that rely on calcium as a secondary messenger . Moreover, its interaction with bromodomains can influence the epigenetic regulation of gene expression .

Pharmacokinetics

The pyridazinone nucleus, which is part of the 3-phenylpyridazine structure, is known for its diverse pharmacological activities , suggesting that it may have favorable ADME properties.

Result of Action

The molecular and cellular effects of 3-Phenylpyridazine’s action are likely to be diverse, given its broad range of pharmacological activities. For instance, its capacity to inhibit calcium ion influx can lead to the suppression of platelet aggregation . Additionally, its interaction with bromodomains can alter the epigenetic landscape of cells, potentially influencing gene expression and cellular function .

Safety and Hazards

Eigenschaften

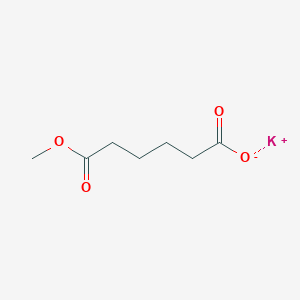

IUPAC Name |

3-phenylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-2-5-9(6-3-1)10-7-4-8-11-12-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWSSUYOEOWLFEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164799 | |

| Record name | 3-Phenylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15150-84-2 | |

| Record name | 3-Phenylpyridazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015150842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PHENYLPYRIDAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6,10-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene](/img/structure/B76826.png)

![(1S,4E,5'R,6R,6'R,7S,8R,10S,11R,12R,14R,15R,16S,18E,20E,22S,25R,27S,28R,29S)-22-Ethyl-7,11,15-trihydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B76844.png)